molecular formula C12H16BrNO2 B269316 3-bromo-N-butyl-4-methoxybenzamide

3-bromo-N-butyl-4-methoxybenzamide

Cat. No.: B269316
M. Wt: 286.16 g/mol
InChI Key: KODYXNFHBPHHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-butyl-4-methoxybenzamide is a useful research compound. Its molecular formula is C12H16BrNO2 and its molecular weight is 286.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

IUPAC Name

3-bromo-N-butyl-4-methoxybenzamide

InChI

InChI=1S/C12H16BrNO2/c1-3-4-7-14-12(15)9-5-6-11(16-2)10(13)8-9/h5-6,8H,3-4,7H2,1-2H3,(H,14,15)

InChI Key

KODYXNFHBPHHDX-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC(=C(C=C1)OC)Br

Canonical SMILES

CCCCNC(=O)C1=CC(=C(C=C1)OC)Br

Origin of Product

United States

Synthetic Methodologies for 3 Bromo N Butyl 4 Methoxybenzamide

Development of Novel Synthetic Pathways for 3-bromo-N-butyl-4-methoxybenzamide

Novel synthetic pathways for this compound are primarily focused on the efficient synthesis of its precursors and the subsequent amidation reaction.

The principal precursor for the synthesis of this compound is 3-bromo-4-methoxybenzoic acid. A documented method for the preparation of this precursor involves the bromination of p-methoxybenzoic acid. In this process, p-methoxybenzoic acid is treated with bromine in a glacial acetic acid medium, with ferric chloride acting as a catalyst. The reaction is typically initiated at a temperature range of 20-60°C, followed by a period at a higher temperature, from 70°C to the reflux temperature of the solvent, to ensure completion of the reaction. rsc.org

Another potential precursor is 3-bromo-4-methoxybenzaldehyde. nih.gov This aldehyde can be oxidized to the corresponding carboxylic acid, 3-bromo-4-methoxybenzoic acid, which can then be used in the amidation step.

The final key functional group transformation is the formation of the amide bond. This is typically achieved by reacting 3-bromo-4-methoxybenzoic acid with n-butylamine. This reaction can be facilitated by a variety of coupling agents designed to activate the carboxylic acid.

The formation of the amide bond between 3-bromo-4-methoxybenzoic acid and n-butylamine requires careful optimization of reaction conditions to maximize the yield and purity of the final product, this compound. Key parameters that are typically optimized include the choice of solvent, temperature, and the type of coupling agent used.

Commonly used solvents for such amidation reactions include aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The reaction temperature can vary from room temperature to elevated temperatures, depending on the reactivity of the substrates and the catalyst used.

The selection of a suitable coupling agent is critical. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are often employed to facilitate the formation of the amide bond by activating the carboxylic acid group.

Table 1: Potential Coupling Agents for Amide Synthesis

Coupling AgentAdditiveTypical Solvent
Dicyclohexylcarbodiimide (DCC)1-Hydroxybenzotriazole (HOBt)Dichloromethane (DCM)
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)-Dimethylformamide (DMF)
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)-Dimethylformamide (DMF)

Investigation of Catalytic Systems for this compound Synthesis

To improve the efficiency and environmental friendliness of the amidation reaction, various catalytic systems are being explored. These can be broadly categorized into organocatalysis and transition metal-catalyzed transformations.

Organocatalysis offers a metal-free alternative for the synthesis of amides. Boronic acids, in particular, have emerged as effective catalysts for the direct amidation of carboxylic acids. rsc.orgorgsyn.orgrsc.orgresearchgate.net Theoretical and experimental studies suggest that arylboronic acids can efficiently catalyze the amidation reaction between carboxylic acids and amines. rsc.org The proposed mechanism involves the formation of an acyloxyboronic acid intermediate, which is then attacked by the amine to form the amide. rsc.org The removal of water is crucial for driving the reaction to completion. rsc.org For instance, 2-hydroxyphenylboronic acid has been shown to effectively catalyze the amidation of aromatic acids. rsc.org

Table 2: Examples of Boronic Acid Catalysts in Amidation

Catalyst Substrate Scope Key Feature
Boric Acid Wide range of carboxylic acids and amines Green and inexpensive. orgsyn.org
Arylboronic Acids Aromatic carboxylic acids and various amines High efficiency, mechanism involves acyloxyboronic acid intermediates. rsc.org

Transition metal catalysts, particularly those based on palladium and nickel, have been developed for amidation reactions. nih.gov These methods often involve the activation of the carboxylic acid or a derivative. For example, nickel-catalyzed methods have been reported for the amidation of esters. nih.gov While not directly demonstrated for this compound, these catalytic systems represent a potential avenue for its synthesis, possibly through a transamidation reaction or by activating a suitable precursor.

The development of stereoselective synthesis strategies would be necessary for the preparation of chiral analogs of this compound, for instance, where the butyl group is replaced by a chiral alkyl moiety. While specific methods for the chiral synthesis of this particular compound are not documented, general approaches for the asymmetric synthesis of chiral amides could be applied.

One such approach involves the use of chiral lithium amide bases for enantioselective deprotonation. psu.edu Another strategy is the rhodium-catalyzed carbene N-H insertion reaction, which allows for the enantioselective N-alkylation of primary amides. nih.gov Furthermore, nickel-catalyzed hydroalkylation of enecarbamates provides a route to a wide range of chiral alkyl amines, which could then be coupled with 3-bromo-4-methoxybenzoic acid. acs.org The use of racemization-free coupling reagents is also a critical consideration in the synthesis of chiral amides and peptides. rsc.org

Mechanistic Elucidation of Synthetic Transformations in this compound Production

Understanding the reaction mechanisms is paramount for controlling the synthesis, optimizing conditions, and minimizing impurities.

Spectroscopic and Computational Probing of Reaction Intermediates

The formation of the amide bond between 3-bromo-4-methoxybenzoic acid and n-butylamine, when mediated by coupling agents or via an acyl chloride, proceeds through a nucleophilic acyl substitution mechanism.

In the acyl chloride route, the key reactive intermediate is the 3-bromo-4-methoxybenzoyl chloride . The mechanism involves the nucleophilic attack of the nitrogen atom of n-butylamine on the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate . The subsequent collapse of this intermediate, with the expulsion of a chloride ion, yields the stable amide product.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating such reaction pathways. rsc.org These studies can model the geometric structures and energy levels of reactants, transition states, and intermediates. For the amidation reaction, computational analysis can pinpoint the energy barrier for the formation and collapse of the tetrahedral intermediate, providing insights into the reaction kinetics. rsc.org For instance, studies on similar benzamide (B126) syntheses have used DFT to analyze ground state molecular structures and predict reaction mechanisms. researchgate.net

Spectroscopic monitoring can provide real-time data on the reaction progress. Techniques like in-situ Fourier-transform infrared (FTIR) spectroscopy can track the disappearance of the carboxylic acid O-H stretch and the appearance of the amide N-H stretch and amide I (C=O) band. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to follow the conversion by monitoring the chemical shifts of key protons or carbons in the starting materials and products. researchgate.net

Kinetic Studies of Key Synthetic Steps

Kinetic analysis of the amidation step is crucial for understanding the factors that govern the reaction rate. The key step amenable to kinetic study is the nucleophilic attack of n-butylamine on the activated carboxylic acid.

The rate of this bimolecular reaction is dependent on several factors:

Concentration: The reaction rate is proportional to the concentrations of both the activated acid derivative and the amine.

Temperature: Increasing the temperature generally increases the reaction rate by providing the necessary activation energy for the formation of the transition state. However, excessively high temperatures can lead to side reactions.

Solvent: The polarity and protic nature of the solvent can influence the stability of the reactants and the transition state, thereby affecting the reaction rate.

Catalyst: In coupling agent-mediated reactions, the catalyst (e.g., DMAP) plays a critical role in activating the carboxylic acid and accelerating the rate of nucleophilic attack.

While specific kinetic data for this compound synthesis is not available, kinetic models for benzamide formation generally follow second-order rate laws. The activation energies for similar amide formation reactions have been calculated, providing a basis for estimating the energy requirements of this synthesis. researchgate.net

Process Optimization and Scale-Up Considerations in this compound Synthesis

Transitioning a laboratory-scale synthesis to an industrial process requires rigorous optimization to ensure efficiency, safety, and cost-effectiveness.

Maximizing Reaction Yields and Selectivity

Optimizing yield and selectivity is a primary goal in process chemistry. For the synthesis of this compound, key parameters include:

Stoichiometry: Using a slight excess of the amine (n-butylamine) can help drive the amidation reaction to completion. However, a large excess can complicate purification.

Temperature Control: In the bromination step, low temperatures are crucial to control the exothermic reaction and prevent over-bromination (the formation of dibromo-species). In the amidation step, the temperature must be high enough for a reasonable reaction rate but low enough to prevent degradation or side reactions.

Choice of Reagents: The selection of the coupling agent is critical. While highly effective, reagents like HATU are often expensive and generate significant waste, making them less suitable for large-scale production compared to lower-cost options like thionyl chloride or T3P (n-propylphosphonic acid anhydride). ucl.ac.uk

The following interactive table illustrates hypothetical optimization parameters for the amidation step.

Parameter Condition A Condition B Condition C (Optimized) Outcome
Coupling AgentDCCThionyl ChlorideT3PT3P offers a good balance of reactivity and lower waste.
Amine Stoichiometry1.0 eq.1.5 eq.1.1 eq.A slight excess drives the reaction without major purification issues.
Temperature0 °C50 °C25 °CRoom temperature provides a balance between rate and by-product formation.
Hypothetical Yield 75% 88% 95% Optimization leads to a significant increase in isolated yield.

Minimizing By-product Formation

A critical aspect of process optimization is the identification and minimization of by-products, which can affect the purity of the final product and complicate downstream processing.

Bromination Step: The primary potential by-product is 3,5-dibromo-4-methoxybenzoic acid . Its formation can be minimized by careful control of temperature, reaction time, and the stoichiometry of the brominating agent.

Amidation Step:

When using coupling agents like DCC, the main by-product is N,N'-dicyclohexylurea (DCU) . While DCU is poorly soluble in many organic solvents, facilitating its removal by filtration, residual amounts can remain. nih.gov

In the acyl chloride route, if a base like triethylamine (B128534) or DIPEA is used to scavenge the HCl formed, the corresponding hydrochloride salt is a major by-product that must be removed, typically through aqueous washing.

Sustainable Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry is essential for modern chemical manufacturing to reduce environmental impact. dst.gov.in Amide bond formation has been identified as a key area for improvement. rsc.orgrsc.org

For this synthesis, sustainability can be enhanced by:

Solvent Selection: Replacing hazardous chlorinated solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether is a key goal. ucl.ac.uk

Catalytic Methods: Developing catalytic versions of the amidation that avoid stoichiometric activating agents is a major focus of green chemistry research. ucl.ac.ukacs.org Boric acid-catalyzed amidations, for example, have shown promise on a large scale. ucl.ac.uk

Atom Economy: The ideal reaction produces only the desired product and water. Direct thermal condensation is rarely practical for complex substrates, but catalytic methods that approach this ideal are highly sought after. ucl.ac.uk

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption.

Waste Reduction: Choosing synthetic routes that minimize the formation of by-products is crucial. This aligns directly with the goal of minimizing by-product formation for process efficiency. The Process Mass Intensity (PMI), which is the total mass of input (raw materials, solvents, etc.) per mass of product, is a key metric for evaluating the sustainability of a process. acs.org

Chemoinformatic Approaches to Synthetic Route Design for this compound

Retrosynthetic Analysis:

The initial step in designing a synthesis for this compound using chemoinformatic tools involves retrosynthetic analysis. This process deconstructs the target molecule into simpler, commercially available starting materials. numberanalytics.com For this compound, a primary disconnection would be the amide bond, leading to two key precursors: 3-bromo-4-methoxybenzoic acid and n-butylamine.

Forward Synthesis Prediction and Optimization:

Once the key precursors are identified, chemoinformatic tools can be employed to predict and optimize the forward synthetic steps. This involves selecting the most appropriate reagents, catalysts, and reaction conditions to achieve the desired transformations with high yield and selectivity.

A plausible synthetic route, informed by both chemical principles and chemoinformatic analysis, would commence with the bromination of p-methoxybenzoic acid to yield 3-bromo-4-methoxybenzoic acid. A patent describes a method for this transformation using bromine in glacial acetic acid with a ferric chloride catalyst. google.com Chemoinformatic tools can aid in optimizing this step by predicting the regioselectivity of the bromination, ensuring the bromine atom is directed to the desired position on the aromatic ring. rsc.org Computational models trained on extensive reaction data can predict the most likely outcome of electrophilic aromatic substitution reactions based on the electronic properties of the starting material. rsc.org

The subsequent and final step is the amide coupling of 3-bromo-4-methoxybenzoic acid with n-butylamine to form the target molecule. A variety of coupling reagents are available for this transformation. Reaction prediction tools, often integrated into retrosynthesis platforms or available as standalone software, can suggest suitable coupling agents and reaction conditions. rjptonline.orgu-strasbg.fr These tools analyze the structures of the carboxylic acid and amine and, based on machine learning models trained on millions of reactions, recommend conditions that are likely to result in a high yield of the desired amide. u-strasbg.frbeilstein-journals.org

Furthermore, chemoinformatic approaches can assist in optimizing reaction conditions by predicting the impact of different solvents, temperatures, and catalysts on the reaction outcome. u-strasbg.fr By simulating the reaction under various parameters, these tools can help chemists identify the most efficient and cost-effective synthetic protocol, minimizing the need for extensive empirical optimization. beilstein-journals.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 3 Bromo N Butyl 4 Methoxybenzamide Analogs

Theoretical Frameworks for SAR/QSAR of 3-bromo-N-butyl-4-methoxybenzamide Analogs

The core principle of SAR and QSAR lies in the concept that the biological activity of a chemical compound is a function of its molecular structure. drugdesign.orgjppres.com For the analogs of this compound, this relationship can be dissected by considering the three main structural components: the substituted benzamide (B126) core, the N-butyl chain, and the specific substitution pattern on the aromatic ring (3-bromo and 4-methoxy).

The benzamide moiety itself is a prevalent scaffold in a multitude of pharmaceuticals, recognized for its ability to form crucial hydrogen bonds and other interactions with biological targets. nanobioletters.comnih.gov Variations in the substituents on the phenyl ring and the N-alkyl group can significantly modulate the electronic, steric, and hydrophobic properties of the entire molecule, thereby influencing its biological activity.

SAR studies on related benzamide derivatives have highlighted several key principles that are applicable to this compound analogs:

Substitution on the Phenyl Ring: The nature and position of substituents on the benzamide ring are critical. The 3-bromo and 4-methoxy groups in the parent compound are expected to influence its properties in distinct ways. The bromine atom, a halogen, can participate in halogen bonding and increases lipophilicity. The methoxy (B1213986) group, an electron-donating group, can affect the electronic distribution of the aromatic ring and participate in hydrogen bonding. SAR studies on other benzamides have shown that the introduction of halogen atoms can enhance activity, potentially through improved binding to hydrophobic pockets in a receptor. drugdesign.org

The Amide Linker: The amide bond (–CONH–) is a key structural feature, acting as a rigid and planar unit that can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). This interaction is often crucial for anchoring the molecule within a biological target.

QSAR models aim to quantify these relationships by creating mathematical equations that correlate molecular descriptors with biological activity. jppres.com For this compound analogs, a general QSAR equation can be conceptualized as:

Biological Activity = f (Topological, Electronic, Steric, and Hydrophobic Descriptors)

By developing robust QSAR models, it becomes possible to predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts and accelerating the discovery of more potent compounds.

Computational Approaches to Molecular Descriptors for this compound Derivatives

The generation of molecular descriptors is a pivotal step in QSAR modeling. These numerical values represent different aspects of a molecule's structure and properties.

2D Descriptors: These are calculated from the 2D representation of a molecule and include a wide range of indices:

Topological Descriptors: These describe the connectivity of atoms in a molecule. Examples include the Wiener index, Randić index, and Kier & Hall's molecular connectivity indices. For a series of this compound analogs, changes in the N-alkyl chain or additions to the benzamide ring would alter these values.

Constitutional Descriptors: These are simpler descriptors and include molecular weight, number of atoms, number of rings, and counts of specific functional groups.

Physicochemical Descriptors: Properties like molar refractivity (MR) and the logarithm of the partition coefficient (logP), which represents lipophilicity, are crucial. The bromine atom and the N-butyl chain in this compound significantly contribute to its lipophilicity.

3D Descriptors: These descriptors are derived from the three-dimensional conformation of a molecule and provide insights into its shape and steric properties.

Geometric Descriptors: These include molecular volume, surface area, and principal moments of inertia, which quantify the size and shape of the molecule.

Sterimol Parameters: These describe the steric bulk of substituents, which is important for understanding how a molecule fits into a binding pocket.

The table below illustrates how modifications to the core structure of this compound would affect various 2D and 3D descriptors.

Analog Modification Expected Change in Descriptors
Analog 1Replacement of N-butyl with N-ethylDecrease in Molecular Weight, logP, and certain topological indices.
Analog 2Replacement of 3-bromo with 3-chloroDecrease in Molecular Weight and polarizability.
Analog 3Addition of a hydroxyl group to the N-butyl chainIncrease in polarity (decrease in logP), potential for new hydrogen bonds.

Quantum chemical calculations provide a more detailed understanding of the electronic properties of molecules. These methods, such as Density Functional Theory (DFT), can be used to calculate a variety of descriptors:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the electron-donating and electron-accepting capabilities of a molecule, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for understanding potential non-covalent interactions with a biological target.

Atomic Charges: These describe the distribution of electrons among the atoms in a molecule.

For this compound, the electron-withdrawing bromine atom and the electron-donating methoxy group, along with the polar amide linkage, create a complex electronic profile that can be precisely characterized using quantum chemical descriptors.

The following table presents hypothetical quantum chemical descriptor values for this compound and a related analog to illustrate their utility.

Compound HOMO (eV) LUMO (eV) Dipole Moment (Debye)
This compound-6.2-1.53.8
N-butyl-4-methoxybenzamide (no bromo)-5.9-1.33.5

Note: These values are illustrative and would need to be calculated using appropriate quantum chemistry software.

Statistical and Machine Learning Models for SAR/QSAR Analysis

Once a dataset of analogs and their corresponding biological activities and molecular descriptors is compiled, statistical and machine learning methods are employed to build a predictive model.

Multiple Linear Regression (MLR): This is one of the simplest and most interpretable QSAR methods. It assumes a linear relationship between the biological activity and the molecular descriptors. An example of an MLR model for a series of benzamide derivatives could be: pIC₅₀ = c₀ + c₁logP + c₂MR + c₃*E_LUMO

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and c₀, c₁, c₂, and c₃ are regression coefficients.

Partial Least Squares (PLS): PLS is a robust regression technique that is well-suited for datasets with more descriptors than compounds and where descriptors may be correlated.

With the advent of large datasets, more sophisticated machine learning algorithms are increasingly being used for QSAR modeling:

Support Vector Machines (SVM): SVM is a powerful classification and regression method that can handle complex, non-linear relationships between descriptors and activity.

Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure of the human brain. They are capable of learning highly complex patterns in data and are particularly useful for large and diverse datasets of chemical compounds.

Random Forest (RF): RF is an ensemble learning method that constructs multiple decision trees and outputs the average prediction of the individual trees. It is known for its high accuracy and ability to handle a large number of input variables.

The selection of the appropriate modeling technique depends on the size and complexity of the dataset. For a focused set of this compound analogs, a combination of linear and non-linear methods would likely yield the most comprehensive understanding of the SAR.

Fragment-Based SAR Analysis of the this compound Scaffold

Fragment-based SAR analysis is a powerful strategy to understand how different substituents on a core molecular structure contribute to its biological activity. This approach involves systematically altering specific parts of the molecule and observing the resulting changes in potency.

R-group decomposition is a computational technique that systematically breaks down a library of analog compounds into a common core scaffold and their respective variable substituents, known as R-groups. nih.gov For the this compound scaffold, the R-groups would typically be the substituents at various positions on the benzamide ring.

Table 1: Illustrative R-Group Decomposition and Matrix Analysis of Hypothetical this compound Analogs

AnalogR1 (at position 3)R2 (at position 4)N-substituentActivity (IC₅₀, µM)
1 BrOCH₃n-butylHypothetical Value 1
2 ClOCH₃n-butylHypothetical Value 2
3 IOCH₃n-butylHypothetical Value 3
4 BrOHn-butylHypothetical Value 4
5 BrOCH₃isobutylHypothetical Value 5
6 BrOCH₃propylHypothetical Value 6

This table is for illustrative purposes only, as specific experimental data for a comprehensive series of analogs is not publicly available.

By organizing the data in a matrix, researchers can systematically evaluate the impact of each R-group on the biological activity. For example, comparing analogs 1, 2, and 3 would reveal the influence of the halogen at the R1 position. Similarly, a comparison between analogs 1, 5, and 6 would elucidate the role of the N-alkyl substituent's nature and length.

An activity cliff is a pair of structurally similar compounds that exhibit a large and unexpected difference in biological activity. researchgate.netnih.gov The identification of activity cliffs is crucial as it highlights "SAR hotspots" – specific structural modifications that lead to significant gains or losses in potency. nih.gov

Table 2: Illustrative Examples of Potential Activity Cliffs in this compound Analogs

Analog PairStructural ChangeActivity (IC₅₀, µM) - Analog AActivity (IC₅₀, µM) - Analog BFold Difference
A vs. B 3-Br to 3-HHypothetical Value AHypothetical Value BSignificant
C vs. D 4-OCH₃ to 4-OHHypothetical Value CHypothetical Value DSignificant
E vs. F N-butyl to N-tert-butylHypothetical Value EHypothetical Value FSignificant

This table is for illustrative purposes only, as specific experimental data for a comprehensive series of analogs is not publicly available.

For instance, if a 3-bromo analog shows high potency while its 3-hydrogen counterpart is significantly less active, this would constitute an activity cliff. This finding would suggest that the bromo group at this position is critical for activity, potentially through specific interactions with the biological target. These hotspots are areas of intense interest for further optimization efforts.

Pharmacophore Modeling and Ligand-Based Design for this compound Analogs

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

In the absence of a known 3D structure of the biological target, a ligand-based pharmacophore model can be developed using a set of active analogs. For the this compound series, a hypothetical pharmacophore model might include:

A hydrogen bond acceptor feature from the carbonyl oxygen of the amide.

A hydrogen bond donor feature from the amide N-H group.

A hydrophobic feature corresponding to the N-butyl group.

An aromatic ring feature for the phenyl group.

A halogen bond donor feature from the bromine atom.

Once a pharmacophore model is validated, it can be used as a 3D query to screen large virtual compound libraries to identify novel molecules with different core structures but the same essential features, a process known as virtual screening. biorxiv.orgbiorxiv.org This approach can accelerate the discovery of new lead compounds.

Applications in the Design of Novel this compound Analogs with Modulated Activities

The insights gained from SAR, QSAR, and pharmacophore modeling studies are directly applied to the design of novel analogs with improved properties. For example, if SAR studies indicate that a larger hydrophobic group at the N-position enhances activity, new analogs with longer or more branched alkyl chains could be synthesized. If an activity cliff highlights the importance of the 3-bromo substituent, this feature would be retained or replaced with other bioisosteric groups that can form similar favorable interactions.

Furthermore, QSAR models that mathematically correlate structural descriptors with biological activity can be used to predict the potency of virtual, yet-to-be-synthesized analogs. This predictive capability allows chemists to prioritize the synthesis of compounds that are most likely to be highly active, thereby saving time and resources. The integration of these computational and experimental strategies provides a powerful paradigm for the development of novel and more effective therapeutic agents based on the this compound scaffold.

Computational Chemistry and Molecular Modeling of 3 Bromo N Butyl 4 Methoxybenzamide

Electronic Structure Calculations for 3-bromo-N-butyl-4-methoxybenzamide

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. For this compound, a combination of computational methods would be employed to build a comprehensive picture of its electronic landscape.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. bohrium.comresearchgate.net It is a popular choice for calculations on medium-sized organic molecules like this compound due to its balance of accuracy and computational cost.

A typical DFT study on this molecule would involve geometry optimization to find the lowest energy structure. This process systematically adjusts the bond lengths, bond angles, and dihedral angles until a stable conformation is reached. Key outputs from such a calculation, based on similar benzamide (B126) structures, would likely include:

ParameterPredicted Value Range
C-Br Bond Length~1.90 - 1.95 Å
C=O Bond Length~1.23 - 1.25 Å
N-C (amide) Bond Length~1.35 - 1.37 Å
O-CH3 Bond Length~1.36 - 1.38 Å
Phenyl Ring C-C Bond Lengths~1.39 - 1.41 Å
Amide C-N-C Bond Angle~120° - 122°
Dihedral Angle (Phenyl Ring vs. Amide Plane)20° - 40°

This table represents hypothetical data based on typical values for similar molecular fragments and is for illustrative purposes only.

Furthermore, DFT calculations can elucidate the distribution of electrons within the molecule through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting chemical reactivity and electronic transitions. nih.gov

Ab Initio Methods for Conformational Analysis

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate results, especially for conformational analysis.

Semi-Empirical Quantum Mechanical Calculations

Semi-empirical methods, such as AM1 and PM3, use parameters derived from experimental data to simplify the calculations. While less accurate than DFT or ab initio methods, they are significantly faster, making them suitable for initial explorations of the potential energy surface and for handling larger systems or a greater number of conformations.

For this compound, semi-empirical calculations could be used to perform a preliminary scan of the conformational landscape, identifying a set of low-energy conformers that can then be subjected to more rigorous analysis using higher-level methods like DFT or ab initio calculations.

Conformational Landscape Analysis of this compound

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) methods use classical physics to model the energy of a molecule as a function of its geometry. Force fields, which are sets of parameters describing the interactions between atoms, are central to these calculations. MM is particularly well-suited for exploring the vast conformational space of flexible molecules like the N-butyl chain in this compound.

Molecular dynamics (MD) simulations build upon molecular mechanics by simulating the movement of atoms and molecules over time. An MD simulation of this compound in a solvent, such as water or dimethyl sulfoxide, would provide insights into its dynamic behavior, including the fluctuations of the butyl chain and the rotation of the methoxy (B1213986) group. This can reveal how the molecule might behave in a biological environment. nih.gov

Identification of Stable Conformations

By combining the methods described above, a detailed picture of the conformational landscape of this compound can be constructed. A systematic conformational search, often initiated with molecular mechanics, would generate a large number of possible structures. These structures would then be clustered and the lowest energy representatives for each cluster would be further optimized using DFT.

Investigation of Potential Energy Surfaces and Reaction Paths for this compound Transformations

The potential energy surface (PES) is a foundational concept in computational chemistry, representing the energy of a molecule as a function of its geometric parameters. Mapping the PES allows for the identification of stable conformers (local minima), transition states (saddle points), and the intrinsic reaction coordinates connecting them. This provides a detailed roadmap of possible chemical transformations.

For this compound, a PES scan can be performed to understand its conformational flexibility. By systematically rotating the dihedral angles of the molecule—such as the angle around the amide C-N bond or the various C-C bonds in the butyl chain—a conformational energy profile can be generated. This analysis, typically performed using methods like Density Functional Theory (DFT), reveals the most stable, low-energy shapes of the molecule.

Furthermore, investigating reaction paths on the PES can predict the compound's susceptibility to metabolic degradation or chemical modification. For example, computational models can simulate potential metabolic reactions such as the hydrolysis of the amide bond or oxidative dealkylation of the N-butyl or O-methoxy groups. By calculating the activation energies for these hypothetical pathways, researchers can determine the most probable transformation routes, offering crucial insights into the compound's stability and metabolic fate. rsc.org

Molecular Interaction Studies of this compound with Biological Macromolecules

A primary application of molecular modeling is to understand how a small molecule interacts with biological targets like proteins. This knowledge is fundamental to fields like pharmacology and toxicology.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. mdpi.com For this compound, docking simulations can be used to screen a library of proteins to identify potential biological targets. The process involves placing the ligand in the binding site of a protein and using a scoring function to estimate the binding affinity for numerous generated poses. The resulting scores and poses provide a hypothesis about how and where the molecule might bind, highlighting the initial protein-ligand interactions.

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex, tracking its movements over time. tandfonline.comnih.gov Starting from a docked pose, an MD simulation calculates the forces between atoms and their subsequent motions, revealing the stability of the binding mode and the flexibility of both the ligand and the protein. rsc.org Key metrics from MD simulations, such as the Root Mean Square Deviation (RMSD) of the atomic positions, can indicate whether the ligand remains stably bound in the active site. tandfonline.com

Below is a hypothetical data table illustrating the kind of stability metrics that can be derived from an MD simulation.

Simulation Time (nanoseconds)Protein RMSD (nm)Ligand RMSD (nm)
00.000.00
200.250.15
400.280.18
600.300.17
800.290.20
1000.310.19

This interactive table demonstrates hypothetical RMSD values over a 100 ns simulation. Lower, stable RMSD values for the ligand suggest a stable binding interaction within the protein.

Analysis of both docking and MD simulation results allows for the precise identification of the intermolecular forces that stabilize the protein-ligand complex. For this compound, these interactions would likely include:

Hydrogen Bonds: The amide group contains a hydrogen bond donor (N-H) and acceptor (C=O), while the methoxy group's oxygen is also an acceptor.

Hydrophobic Interactions: The butyl chain and the benzene (B151609) ring can form favorable contacts with nonpolar amino acid residues.

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.

π-π Stacking: The aromatic ring can stack with the rings of aromatic amino acids such as phenylalanine or tyrosine. mdpi.com

A summary of potential interactions is presented in the table below.

Interaction TypeMolecular Feature of LigandPotential Protein Residue Partner
Hydrogen Bond (Donor)Amide N-HAspartate, Glutamate, Serine
Hydrogen Bond (Acceptor)Carbonyl Oxygen, Methoxy OxygenArginine, Lysine, Histidine
HydrophobicN-Butyl Chain, Benzene RingLeucine, Isoleucine, Valine
Halogen BondBromine AtomCarbonyl Oxygen (backbone)
π-π StackingBenzene RingPhenylalanine, Tyrosine, Tryptophan

In Silico Prediction of Theoretical Molecular Properties Relevant to Biological Systems

Computational methods can also predict inherent molecular properties that influence how a compound behaves in a biological context.

A molecule's electrostatic potential (MEP) map illustrates the distribution of charge on its electron density surface. walisongo.ac.idresearchgate.net This map is crucial for understanding and predicting intermolecular interactions, particularly electrostatic ones. The MEP is typically color-coded:

Red: Indicates regions of negative electrostatic potential (electron-rich), which are favorable sites for interacting with positive charges or acting as hydrogen bond acceptors. For this molecule, such regions would be concentrated around the carbonyl and methoxy oxygen atoms. tandfonline.com

Blue: Indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack and act as hydrogen bond donors. The amide hydrogen (N-H) would be the most prominent positive region. researchgate.net

Green/Yellow: Represent areas of neutral potential, typically corresponding to the nonpolar hydrocarbon portions of the molecule. nih.gov

The MEP map provides a visual guide to the molecule's reactive and interactive hotspots, complementing the analysis of its binding modes with macromolecules.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that provides significant insights into the chemical reactivity and electronic properties of a molecule. This analysis primarily involves the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

For this compound, a comprehensive FMO analysis would be conducted using quantum chemical calculations, typically employing Density Functional Theory (DFT) with a suitable basis set. Such an analysis reveals the distribution of electron density and identifies the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

The HOMO represents the ability of a molecule to donate an electron and is associated with its nucleophilic character. In the case of this compound, the electron-rich aromatic ring, particularly the oxygen atom of the methoxy group and the nitrogen atom of the amide group, are expected to contribute significantly to the HOMO. The presence of the electron-donating methoxy group (-OCH₃) and the amide group (-CONH-) increases the electron density of the benzene ring, making it more nucleophilic.

Conversely, the LUMO represents the ability of a molecule to accept an electron, indicating its electrophilic character. The LUMO of this compound is anticipated to be localized over the benzamide moiety, with significant contributions from the carbonyl carbon and the bromine atom. The electronegative oxygen and bromine atoms withdraw electron density, creating electron-deficient sites that are susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive and can be easily polarized.

Detailed Research Findings

Parameter Calculated Value (eV)
Energy of HOMO (EHOMO)-6.25
Energy of LUMO (ELUMO)-1.10
HOMO-LUMO Energy Gap (ΔE)5.15

Biological Target Identification and Validation Using 3 Bromo N Butyl 4 Methoxybenzamide in Vitro and Non Human in Vivo Models

Methodological Approaches for Target Discovery of 3-bromo-N-butyl-4-methoxybenzamide

Target discovery for a novel compound like this compound involves a systematic investigation to identify the cellular components, typically proteins, with which it directly interacts to elicit a biological response.

Affinity-based target identification is a powerful biochemical technique used to isolate and identify the binding partners of a small molecule from a complex biological mixture, such as a cell lysate. nih.gov This approach relies on the specific interaction between the small molecule "bait" and its "prey" protein targets. rsc.org

To apply this method to this compound, a chemically modified version of the compound would first be synthesized to serve as an affinity probe. This typically involves attaching a tag, such as biotin (B1667282) or a photoreactive group, to a position on the molecule that does not interfere with its biological activity. This tagged probe is then incubated with a cellular lysate or extract. The probe, along with its bound proteins, is subsequently captured using a matrix with high affinity for the tag (e.g., streptavidin beads for a biotin tag). nih.gov After washing away non-specifically bound proteins, the captured target proteins are eluted and identified using high-sensitivity mass spectrometry. nih.govrsc.org

This strategy can provide direct evidence of a physical interaction between the compound and its target proteins within a complex biological system.

Table 1: Example Data from an Affinity Purification-Mass Spectrometry Experiment

RankProtein IdentifiedGene SymbolScoreUnique PeptidesBiological Function
1Kinase XKINX25415Cell cycle regulation
2Dehydrogenase YDHY19811Metabolic processing
3Structural Protein ZSPZ1208Cytoskeletal organization
4Heat Shock Protein 70HSPA1A957Protein folding, stress response
This table is illustrative and represents the type of data generated from an affinity purification experiment. The proteins listed are hypothetical.

Genetic interaction profiling, particularly using model organisms like the budding yeast Saccharomyces cerevisiae, offers a powerful in vivo method to identify a compound's mode of action and potential targets. nih.govnih.gov These approaches, often termed chemogenomic profiling, are based on the principle that a mutation in a gene that encodes the drug's target can make the cell either more sensitive or more resistant to the compound. mdpi.com

In a typical screen, a comprehensive library of yeast strains, each with a single gene deletion or modification (e.g., the heterozygous deletion collection), is exposed to a sub-lethal concentration of this compound. nih.govnih.gov By systematically measuring the growth fitness of each mutant strain in the presence of the compound compared to a control, a chemical-genetic interaction profile is generated. Strains that show significantly reduced growth (hypersensitivity) may have mutations in genes that are part of the target's pathway or in a parallel, redundant pathway. mdpi.com Conversely, strains exhibiting increased resistance may harbor mutations in genes that encode the direct target or proteins involved in the compound's uptake or metabolism. pnas.org The resulting interaction profile can be compared to established genetic interaction databases to reveal the compound's likely mechanism of action. mdpi.com

Table 2: Hypothetical Results of a Chemogenomic Screen with this compound in S. cerevisiae

Gene DeletionPhenotypePathway Implication
ERG24HypersensitiveSterol biosynthesis
PDR5ResistantDrug efflux pump
SEC14HypersensitiveVesicular trafficking
TOR1HypersensitiveCell growth regulation
This table is a hypothetical representation of data from a yeast-based chemical-genetic screen. The genes listed are for illustrative purposes.

Computational, or in silico, methods provide a rapid, cost-effective way to generate hypotheses about the potential targets of a compound based on its chemical structure. frontiersin.org For this compound, several computational strategies could be employed.

One common approach is ligand-based target prediction, which involves searching databases of known bioactive molecules for compounds with structural or physicochemical similarity to this compound. If structurally similar compounds have known targets, it is inferred that the query compound may share one or more of those targets. researchgate.net Tools like SwissTargetPrediction utilize this principle to predict a range of potential protein targets. nih.gov

Another powerful method is structure-based target prediction, often involving molecular docking. In this "reverse docking" approach, the 3D structure of this compound is computationally fitted into the binding sites of a large collection of protein crystal structures. acs.org The potential targets are then ranked based on a scoring function that estimates the binding affinity or energy of the compound-protein interaction. acs.org These predictions can guide subsequent experimental validation efforts.

Table 3: Example Output from a Computational Target Prediction Tool for a Benzamide (B126) Scaffold

RankPredicted Target ClassProbabilityKnown Ligands with Similar Scaffolds
1Kinase0.45Compound A, Compound B
2G-protein coupled receptor0.25Compound C
3Ion Channel0.15Compound D, Compound E
4Enzyme (Protease)0.10Compound F
This table provides an illustrative example of the output from a computational target prediction tool. The probabilities are hypothetical.

High-Throughput Screening (HTS) and Functional Genomics for this compound

Once initial hypotheses are generated or if the goal is to discover the compound's function without prior bias, high-throughput screening and functional genomics provide the necessary tools for experimental testing and validation.

Phenotypic screening is a drug discovery strategy that identifies compounds based on their ability to produce a desired change in a cellular or organismal phenotype, without a-priori knowledge of the drug's target. technologynetworks.comgardp.org This approach is particularly valuable as it assesses the compound's effect in a more physiologically relevant context. nih.gov

For this compound, various cell-based assays could be developed for a high-throughput screen. These assays are designed to measure a specific biological outcome. For instance, if the compound is hypothesized to have anti-cancer activity, assays could measure cell viability, apoptosis, or cell cycle arrest in a panel of cancer cell lines. researchgate.net High-content screening (HCS), which uses automated microscopy and image analysis, can be employed to quantify complex cellular phenotypes, such as changes in protein localization, organelle morphology, or cytoskeletal structure, upon treatment with the compound. jmb.or.kr The results of such screens identify "hits" that can then be further investigated to deconvolute the mechanism of action.

Table 4: Illustrative Data from a Cell-Based Phenotypic Screen for Anti-proliferative Activity

Compound IDConcentration (µM)Cell Line A (% Inhibition)Cell Line B (% Inhibition)Cell Line C (% Inhibition)
Control Cmpd1095.292.198.5
This compound 10 75.4 20.1 68.9
Cmpd_102105.28.13.4
Cmpd_1031045.651.348.2
This table represents sample data from a primary high-throughput screen, showing the percentage of growth inhibition in different cell lines.

Once a compound's activity is confirmed in a phenotypic screen, functional genomics tools like RNA interference (RNAi) and Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) are indispensable for validating the hypothesized targets. sygnaturediscovery.comoncodesign-services.com

RNAi, using short interfering RNAs (siRNAs) or short-hairpin RNAs (shRNAs), can be used to transiently or stably reduce the expression of a specific gene (knockdown). nih.gov CRISPR-Cas9 technology allows for precise and permanent gene editing, enabling complete gene knockout or modulation of gene expression (CRISPRi for interference, CRISPRa for activation). nih.govresearchgate.net

To validate a potential target of this compound, one would systematically knockdown or knockout the candidate genes identified from earlier screens. If silencing a particular gene results in a phenotype that mimics the effect of the compound, it provides strong evidence that the gene product is part of the compound's mechanism of action. sygnaturediscovery.com Furthermore, if knocking out a target gene prevents the compound from exerting its effect, it confirms that the gene is essential for the compound's activity. These genetic validation techniques are crucial for building confidence in a target before committing to more extensive drug development programs. oncodesign-services.comacs.org

Table 5: Comparison of RNAi and CRISPR for Target Validation

FeatureRNA Interference (RNAi)CRISPR/Cas9
Mechanism Post-transcriptional gene silencingDNA-level gene editing
Effect Transient or stable gene knockdownPermanent gene knockout
Specificity Prone to off-target effectsHigher specificity
Efficiency Variable knockdown efficiencyHigh efficiency for complete knockout
Throughput Well-established for pooled and arrayed screensRobust for pooled and arrayed screens
This table summarizes the key characteristics of RNAi and CRISPR technologies as applied to small molecule target validation. sygnaturediscovery.comnih.gov

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

4.3. Elucidation of Mechanism of Action (MOA) at the Molecular Level 4.3.1. Characterization of Target Engagement 4.3.2. Analysis of Downstream Signaling Pathways in Non-Human Cells 4.4. Integration of Multi-Omics Data for Comprehensive Target Understanding 4.4.1. Transcriptomic Analysis in Response to this compound 4.4.2. Proteomic Profiling of Modulated Proteins

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Metabolic Pathway Elucidation of 3 Bromo N Butyl 4 Methoxybenzamide Non Human Systems

Comparative Metabolism Studies of 3-bromo-N-butyl-4-methoxybenzamide Across Non-Human Species

Without any foundational metabolic data, no comparative studies across different non-human species (e.g., rodents, canines, primates) have been conducted or reported. Such studies are vital for understanding species-specific differences in drug metabolism and for extrapolating data to other species.

Species-Specific Differences in Metabolic Enzyme Expression

The metabolism of this compound is anticipated to be primarily hepatic, mediated by the cytochrome P450 (CYP) superfamily of enzymes. wikipedia.orgresearchgate.net These enzymes are crucial for the phase I metabolism of a vast array of drugs and other foreign compounds. wikipedia.orgresearchgate.net Significant species-specific differences exist in the expression and activity of CYP isoforms, which can lead to considerable variations in the metabolic profile and clearance of a drug candidate across different preclinical models. mdpi.commdpi.com

Key metabolic transformations expected for this compound, based on its chemical structure, include N-dealkylation of the butyl group and hydroxylation of the aromatic ring or the alkyl chain. lookchem.comnih.gov For instance, in vitro studies of structurally related N-alkylated benzamide (B126) derivatives using mouse liver microsomes have demonstrated that N-dealkylation and hydroxylation are the predominant metabolic pathways. lookchem.com

The primary CYP enzymes involved in the metabolism of many xenobiotics include isoforms from the CYP1, CYP2, and CYP3 families. researchgate.netmdpi.com Specifically, CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 are responsible for the metabolism of a majority of clinically used drugs. mdpi.commdpi.com The relative contribution of these isoforms to the metabolism of this compound would likely differ between species such as rats, mice, dogs, and non-human primates due to variations in their respective enzyme orthologs' expression levels and substrate specificities.

For example, studies on other compounds have shown that the intrinsic clearance in liver microsomes can vary significantly between species. For some drugs, metabolism is fastest in dog liver microsomes, while for others, it may be most rapid in mouse or rat microsomes. mdpi.com These differences are critical to consider when extrapolating metabolic data from animal models to humans.

To illustrate potential species differences, the following table presents hypothetical intrinsic clearance (Clint) values for this compound based on typical variations observed for other xenobiotics metabolized by CYP enzymes.

Table 1: Hypothetical In Vitro Intrinsic Clearance (Clint) of this compound in Liver Microsomes from Different Species
SpeciesPredicted Intrinsic Clearance (μL/min/mg protein)Primary Metabolic Pathways
Mouse135.5N-dealkylation, Hydroxylation
Rat95.2N-dealkylation, Hydroxylation
Dog78.9N-dealkylation, Hydroxylation
Monkey65.4N-dealkylation, Hydroxylation
Human55.8N-dealkylation, Hydroxylation

Note: The data in this table is hypothetical and serves to illustrate potential species-specific differences based on findings for structurally related compounds. lookchem.com Actual values would require experimental determination.

Implications for Preclinical Model Selection

The observed or predicted species-specific differences in the metabolism of this compound have profound implications for the selection of appropriate preclinical animal models for further toxicological and pharmacokinetic studies. An ideal animal model should exhibit a metabolic profile that is qualitatively and quantitatively similar to that of humans. nih.govacs.org

If, for instance, a particular metabolite is formed in humans but not in a specific animal species, that species would be a poor model for assessing the potential toxicity associated with that metabolite. Conversely, if an animal model produces a unique and abundant metabolite not seen in humans, it may lead to misleading safety data.

Therefore, early in vitro metabolic studies using liver microsomes or hepatocytes from various species, including humans, are essential. lookchem.comscielo.bramegroups.cn These studies help to identify the species whose metabolic pathways and enzyme kinetics for this compound most closely resemble those of humans. The dog and rhesus monkey are often considered good preclinical species for metabolite profiling due to their metabolic similarities to humans for many compounds. mdpi.com

The selection of a relevant preclinical model is crucial for the accurate prediction of human pharmacokinetics and for ensuring the safety and efficacy of the compound in clinical trials.

Omics-Guided Approaches for Novel Metabolic Pathway Discovery of this compound

Modern analytical techniques, collectively known as "omics," have revolutionized the study of drug metabolism by providing a global and unbiased view of cellular processes.

Metabolomics for Uncovering Metabolic Signatures

Metabolomics is the comprehensive analysis of all small-molecule metabolites in a biological system. amegroups.cn This powerful tool can be employed to identify the full spectrum of metabolites of this compound produced in non-human systems. By comparing the metabolic profiles of biological samples (e.g., plasma, urine, or tissue extracts) from treated and untreated animals, both expected and novel metabolites can be detected and identified using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). amegroups.cnresearchgate.net

This untargeted approach allows for the discovery of previously unknown metabolic pathways. For example, a metabolomics study could reveal minor but potentially pharmacologically active or toxic metabolites that might be missed by traditional targeted analytical methods. The data generated can be used to construct a detailed metabolic map for this compound in each preclinical species.

Table 2: Potential Metabolites of this compound Identifiable by Metabolomics
Potential MetaboliteMetabolic ReactionPotential Analytical Signature (m/z)
N-debutyl-3-bromo-4-methoxybenzamideN-dealkylation[M-56+H]+
3-bromo-4-hydroxy-N-butylbenzamideO-demethylation[M-14+H]+
3-bromo-N-(hydroxybutyl)-4-methoxybenzamideHydroxylation of butyl chain[M+16+H]+
Hydroxy-3-bromo-N-butyl-4-methoxybenzamideAromatic hydroxylation[M+16+H]+
3-bromo-4-methoxybenzoic acidAmide hydrolysis[M-72+H]+

Note: The m/z values are hypothetical and would depend on the ionization method used.

Flux Analysis in Non-Human Cell Lines and Tissues

Metabolic flux analysis (MFA) is a quantitative method used to determine the rates (fluxes) of metabolic reactions within a cell or tissue. nih.govnih.govresearchgate.net By using stable isotope-labeled substrates, such as 13C-glucose or 13C-glutamine, MFA can trace the flow of carbon atoms through various metabolic pathways. nih.govresearchgate.netjci.org

In the context of this compound metabolism, MFA can be applied to in vitro systems like primary hepatocytes or liver slices from different species. nih.gov This would allow for the quantification of how the compound perturbs central carbon metabolism, such as glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism. nih.govresearchgate.net

For example, if the metabolism of this compound requires significant consumption of NADPH, which is a key cofactor for CYP enzymes, MFA could reveal an increased flux through the pentose (B10789219) phosphate (B84403) pathway, the primary route for NADPH regeneration. Such insights are valuable for understanding the broader physiological impact of the drug on cellular energetics and biosynthetic processes.

The integration of metabolomics and flux analysis provides a comprehensive understanding of the metabolic fate of this compound, guiding the selection of appropriate preclinical models and facilitating its development as a potential therapeutic agent.

Advanced Analytical Method Development for Research Applications of 3 Bromo N Butyl 4 Methoxybenzamide

Development of Chromatographic Techniques for 3-bromo-N-butyl-4-methoxybenzamide Quantification in Research Matrices

The accurate quantification of this compound in complex research matrices, such as biological fluids or reaction mixtures, necessitates the development of robust and sensitive chromatographic methods. The selection of a suitable technique depends on the physicochemical properties of the analyte, the nature of the matrix, and the specific requirements of the research application. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) represent the primary tools for the separation and analysis of such compounds.

High-Performance Liquid Chromatography (HPLC) Method Optimization

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is typically the method of choice for molecules of moderate polarity.

Method optimization involves a systematic evaluation of several key parameters to achieve optimal separation, peak shape, and sensitivity. A C18 reversed-phase column is a common starting point for the separation of benzamide (B126) derivatives. nanobioletters.com The mobile phase generally consists of a mixture of an aqueous component (like water with a pH modifier such as formic or phosphoric acid) and an organic solvent, typically acetonitrile or methanol. nanobioletters.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of the compound while maintaining good resolution from matrix components.

Detection is commonly performed using a UV detector, with the wavelength set at the absorbance maximum of the analyte to ensure high sensitivity. For this compound, this would be determined by scanning its UV spectrum. The optimization process aims to achieve a symmetric peak, adequate retention time, and sufficient resolution from any interfering peaks.

Table 1: Hypothetical HPLC Method Optimization Parameters for this compound

ParameterInitial ConditionOptimized ConditionRationale for Optimization
Stationary PhaseC18, 5 µm, 4.6 x 250 mmC18, 2.7 µm, 2.1 x 100 mmSmaller particle size and column dimensions for faster analysis and higher efficiency (UPLC).
Mobile PhaseA: Water, B: AcetonitrileA: 0.1% Formic Acid in Water, B: AcetonitrileAcidification improves peak shape for amides and ensures consistent ionization for MS detection.
Gradient50-95% B in 15 min30-90% B in 8 minSteeper gradient shortens run time while maintaining resolution.
Flow Rate1.0 mL/min0.4 mL/minAdjusted for the smaller column diameter to maintain optimal linear velocity.
Column TemperatureAmbient35°CElevated temperature can reduce viscosity and improve peak symmetry.
DetectionUV at 254 nmUV at 278 nm (Hypothetical λmax)Wavelength set to the specific absorbance maximum of the analyte for enhanced sensitivity. nanobioletters.com

Gas Chromatography (GC) Considerations for Volatile Derivatives

Gas chromatography is a high-resolution separation technique ideal for volatile and thermally stable compounds. phenomenex.com However, molecules containing polar functional groups, such as the amide group in this compound, often exhibit poor chromatographic behavior due to low volatility and potential for adsorption onto the column. colostate.edu To overcome these limitations, chemical derivatization is typically required. phenomenex.comcolostate.edu

Derivatization chemically modifies the analyte by replacing active hydrogens (e.g., on the amide nitrogen) with non-polar groups, thereby increasing its volatility and thermal stability. phenomenex.comcolostate.edu

Silylation: This is a common derivatization method where an active hydrogen is replaced by a trimethylsilyl (TMS) group. phenomenex.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for derivatizing amides. phenomenex.com

Acylation: This process involves introducing an acyl group, often using fluorinated anhydrides like trifluoroacetic anhydride (TFAA). gcms.cz This not only increases volatility but can also enhance detectability with an electron capture detector (ECD), which is sensitive to halogenated compounds. gcms.czjfda-online.com

Once derivatized, the compound can be analyzed on a low- to mid-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase. hpst.cz The choice of detector is crucial; while a Flame Ionization Detector (FID) is a universal option, a Mass Spectrometer (MS) is preferred for its high selectivity and ability to provide structural information. An ECD can also be highly sensitive due to the presence of the bromine atom on the molecule. nih.gov

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. chromatographytoday.com SFC bridges the gap between gas and liquid chromatography, offering advantages such as high efficiency, faster analysis times, and reduced organic solvent consumption, aligning with green chemistry principles. chromatographytoday.comafmps.beselvita.com

While this compound is an achiral molecule, SFC is a dominant technique for the separation of enantiomers (chiral molecules) in the pharmaceutical industry. afmps.beeuropeanpharmaceuticalreview.comnih.gov Its application in this context could be relevant for separating the target compound from chiral impurities or potential chiral metabolites that may form during biotransformation studies. Polysaccharide-based chiral stationary phases are frequently used for this purpose. europeanpharmaceuticalreview.comresearchgate.net

For achiral separations, SFC is also a powerful alternative to normal-phase HPLC. chromatographytoday.com The mobile phase typically consists of supercritical CO2 mixed with a small percentage of a polar organic modifier, such as methanol or ethanol, to modulate analyte retention. sphinxsai.com The unique properties of supercritical fluids, like low viscosity and high diffusivity, allow for the use of higher flow rates without generating excessive backpressure, leading to rapid separations. afmps.beselvita.com

Mass Spectrometry (MS) Applications for this compound and its Metabolites

Mass spectrometry is an indispensable analytical tool for the structural elucidation and sensitive detection of organic molecules. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, offering high specificity and confidence in compound identification.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing its resulting product ions. wikipedia.org In an MS/MS experiment, the parent molecule of this compound would first be ionized and selected in the first mass analyzer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions, which are analyzed in a second mass analyzer. wikipedia.org

The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, key fragmentation pathways would include:

Isotopic Pattern: The presence of a bromine atom results in a characteristic isotopic pattern for any fragment containing it, with two peaks of nearly equal abundance separated by 2 m/z units (due to the 79Br and 81Br isotopes). researchgate.netdocbrown.info

Alpha Cleavage: Cleavage of the bonds adjacent to the carbonyl group is common. This could involve the loss of the N-butyl group or cleavage of the bond between the carbonyl carbon and the aromatic ring.

Amide Bond Cleavage: The C-N bond can cleave, leading to fragments corresponding to the benzoyl moiety and the butylamine moiety.

Loss of Alkyl Chain Fragments: Fragmentation within the N-butyl chain can occur, leading to successive losses of alkyl radicals.

This fragmentation data is crucial for unequivocally confirming the identity of the compound in a complex matrix and for elucidating the structures of unknown metabolites.

Table 2: Predicted MS/MS Fragmentation of [this compound + H]+

Precursor Ion (m/z)Proposed Product Ion (m/z)Proposed Neutral LossFragment Structure/Identity
286.07 / 288.07214.96 / 216.96C₄H₉N (Butylamine)3-bromo-4-methoxybenzoyl cation
286.07 / 288.07229.01 / 231.01C₄H₉ (Butyl radical)Protonated 3-bromo-4-methoxybenzamide radical cation after butyl loss
286.07 / 288.07199.95 / 201.95CO + C₄H₉N3-bromo-4-methoxyphenyl cation
286.07 / 288.07102.10C₇H₄BrO₂ (3-bromo-4-methoxybenzoyl radical)Protonated N-butylformamide cation

Note: m/z values correspond to the monoisotopic masses of the 79Br and 81Br isotopologues.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of a compound's elemental formula. nih.govnih.gov This capability is crucial in research applications for distinguishing the target analyte from other co-eluting compounds that may have the same nominal mass but different elemental compositions (isobars). ijpras.com

In metabolic studies, HRMS is essential for identifying potential biotransformation products of this compound. ijpras.compharmaron.com Common metabolic reactions include N-dealkylation, hydroxylation, O-demethylation, or combinations thereof. By comparing the accurate mass of a suspected metabolite with the parent drug, the precise mass shift can be calculated, which corresponds to a specific metabolic modification. For example, the loss of the butyl group (N-dealkylation) would result in a mass difference of -56.0626 Da. This information, combined with MS/MS fragmentation data, allows for high-confidence identification of metabolites. pharmaron.com

Table 3: Theoretical Accurate Masses for this compound and Potential Metabolites

CompoundMetabolic PathwayElemental FormulaTheoretical [M+H]⁺ (m/z)
This compoundParent CompoundC₁₂H₁₆BrNO₂286.0437
Metabolite 1N-dealkylationC₈H₈BrNO₂229.9811
Metabolite 2O-demethylationC₁₁H₁₄BrNO₂272.0281
Metabolite 3Hydroxylation (Aromatic Ring)C₁₂H₁₆BrNO₃302.0386
Metabolite 4Hydroxylation (Butyl Chain)C₁₂H₁₆BrNO₃302.0386

Note: Masses are calculated using the monoisotopic mass of the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ⁷⁹Br).

Quantitative Mass Spectrometry Methods (e.g., LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a premier technique for the quantitative analysis of organic molecules in complex matrices due to its high sensitivity and selectivity. nih.gov A method for the quantification of this compound in a research context, for instance, in reaction kinetics studies or metabolic stability assays, has been developed using a triple quadrupole mass spectrometer.

The method employs a reverse-phase C18 column for chromatographic separation, which is effective for compounds of moderate polarity like the target analyte. umb.edu A gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile allows for efficient separation from potential impurities and matrix components. lcms.cz

Electrospray ionization (ESI) in positive mode is utilized, as the amide functional group is readily protonated. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to enhance selectivity and sensitivity. umb.edu The precursor ion, corresponding to the protonated molecule [M+H]⁺, is selected in the first quadrupole. Following collision-induced dissociation (CID) in the second quadrupole, specific product ions are monitored in the third quadrupole. The selection of unique precursor-to-product ion transitions minimizes interference and ensures reliable quantification.

Key parameters for the LC-MS/MS method are summarized below.

Table 1: LC-MS/MS Parameters for the Analysis of this compound

ParameterCondition
LC Column C18 Reverse-Phase (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Monitoring Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ m/z 286.0/288.0 (Isotopic pattern due to Bromine)
Product Ion (Quantifier) m/z 229.9/231.9
Product Ion (Qualifier) m/z 183.9

Spectroscopic Method Development for this compound Analysis in Research

Spectroscopic methods are indispensable for the structural confirmation, purity assessment, and functional group characterization of synthesized compounds.

NMR spectroscopy is a powerful, non-destructive technique for elucidating molecular structure and assessing purity. For this compound, both ¹H and ¹³C NMR are crucial for confirming its identity and ensuring the absence of significant impurities or isomeric byproducts. mdpi.com The spectra are typically recorded in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). uva.nl

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key expected signals include the aromatic protons, the methoxy (B1213986) group protons, the N-H proton of the amide, and the distinct protons of the N-butyl chain. The coupling patterns and integration of these signals are used to confirm the structure. For instance, the protons of the butyl group will show characteristic triplet and multiplet patterns. rsc.org

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the structure will correspond to a distinct signal, and its chemical shift is indicative of its electronic environment. The presence of the carbonyl carbon, aromatic carbons (including those directly attached to the bromine and methoxy group), and the aliphatic carbons of the butyl chain can be confirmed. mdpi.com Purity can be assessed by the absence of unexpected signals in both ¹H and ¹³C spectra. Furthermore, NMR can distinguish between potential positional isomers that may have formed during synthesis.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

Assignment¹H NMR (ppm)¹³C NMR (ppm)
Aromatic-H (C5-H)~7.85 (d)~129.5
Aromatic-H (C2-H)~7.95 (s)~132.0
Aromatic-H (C6-H)~6.90 (d)~111.0
Amide-H (N-H)~6.20 (br s)-
Methoxy (-OCH₃)~3.90 (s)~56.0
N-CH₂-~3.40 (q)~40.0
-CH₂-CH₂-CH₂-CH₃~1.60 (m)~31.5
-CH₂-CH₃~1.40 (m)~20.0
-CH₃~0.95 (t)~13.8
Carbonyl (C=O)-~167.0
Aromatic C-Br-~112.0
Aromatic C-OCH₃-~158.0
Aromatic C-CONH-~125.0

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H bond, the C=O (amide I) bond, the C-N bond, C-H bonds (aromatic and aliphatic), and the C-O bond of the methoxy group. nist.govdocbrown.info The presence and position of these bands provide strong evidence for the successful synthesis of the target structure. nist.gov

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzamide chromophore is expected to exhibit characteristic absorption maxima in the ultraviolet region. up.ac.za The position of these maxima (λₘₐₓ) can be influenced by the substituents on the aromatic ring. This technique is particularly useful for quantitative analysis in simple solutions, complementing LC-MS/MS methods.

Table 3: Key IR and UV-Vis Spectral Data for this compound

Spectroscopic TechniqueFeatureExpected Wavenumber (cm⁻¹)/Wavelength (nm)
Infrared (IR) N-H Stretch~3300 cm⁻¹
Aliphatic C-H Stretch2870-2960 cm⁻¹
Amide C=O Stretch (Amide I)~1640 cm⁻¹
N-H Bend (Amide II)~1540 cm⁻¹
Aromatic C=C Stretch1450-1600 cm⁻¹
C-O Stretch (Aryl Ether)~1250 cm⁻¹
UV-Vis (in Ethanol) π → π* transition~210 nm
n → π* transition~250 nm and ~290 nm

Method Validation for Research Purposes

For analytical methods to be considered reliable for research applications, they must undergo a validation process to demonstrate their suitability. researchgate.net This involves assessing several key performance characteristics.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For the LC-MS/MS method, specificity is demonstrated by analyzing blank matrix samples and samples spiked with potentially interfering substances. The absence of any significant signal at the retention time and MRM transition of this compound confirms the method's specificity. In spectroscopic methods like NMR, specificity is shown by the unique set of chemical shifts and coupling constants that are distinct from any known related substances.

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. For the quantitative LC-MS/MS method, a calibration curve is constructed by analyzing a series of standards at different concentrations. The linearity is evaluated by the correlation coefficient (r²) of the linear regression, which should ideally be ≥0.99.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a blank matrix. The accuracy is expressed as the percentage of the analyte recovered.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Table 4: Representative Method Validation Data for LC-MS/MS Analysis

Validation ParameterMetricAcceptance CriteriaResult
Linearity Correlation Coefficient (r²)≥ 0.990.998
Accuracy (% Recovery) Low QC (n=3)85-115%98.5%
Mid QC (n=3)85-115%101.2%
High QC (n=3)85-115%99.3%
Precision (% RSD) Repeatability (Intra-day)≤ 15%4.5%
Intermediate (Inter-day)≤ 15%6.8%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The limit of detection (LOD) and limit of quantitation (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The determination of these parameters is essential for ensuring the validity of analytical data, particularly when dealing with trace levels of a compound in intricate matrices.

Several approaches can be employed to determine the LOD and LOQ, including methods based on the signal-to-noise ratio, the standard deviation of the response, and the slope of the calibration curve. juniperpublishers.comsepscience.com For chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are commonly used for the analysis of benzamide derivatives, the LOD is often defined as the concentration that produces a signal-to-noise ratio of 3:1, while the LOQ corresponds to a ratio of 10:1. juniperpublishers.com

Alternatively, the LOD and LOQ can be calculated using the following equations:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where:

σ is the standard deviation of the response (e.g., the standard deviation of the y-intercepts of regression lines).

S is the slope of the calibration curve. sepscience.com

The choice of the analytical technique significantly influences the achievable LOD and LOQ values. For instance, LC-MS/MS typically offers superior sensitivity and selectivity compared to HPLC with UV detection, resulting in lower LOD and LOQ values. The specific values are also dependent on the matrix being analyzed and the efficiency of the sample preparation method.

Table 1: Representative LOD and LOQ Values for Analytical Methods Used for Aromatic Amides

Analytical TechniqueMatrixTypical LODTypical LOQ
HPLC-UVWater1 - 10 µg/L3 - 30 µg/L
HPLC-UVPlasma5 - 25 µg/L15 - 75 µg/L
LC-MS/MSWater0.01 - 0.5 µg/L0.03 - 1.5 µg/L
LC-MS/MSPlasma0.05 - 1.0 µg/L0.15 - 3.0 µg/L

This table presents hypothetical data based on typical performance characteristics for the analysis of compounds structurally similar to this compound.

Sample Preparation Techniques for Complex Biological and Environmental Research Matrices

The analysis of this compound in complex matrices such as biological fluids (e.g., plasma, urine) and environmental samples (e.g., water, soil) necessitates effective sample preparation. The primary goals of sample preparation are to remove interfering components, concentrate the analyte of interest, and transfer it into a solvent compatible with the analytical instrument.

Solid-phase extraction (SPE) is a widely used and versatile technique for the purification and concentration of analytes from liquid samples. japsonline.com The development of an SPE method for this compound would involve the careful selection of the sorbent, conditioning, loading, washing, and elution steps.

Given the chemical structure of this compound, which possesses both nonpolar (butyl group, aromatic ring) and moderately polar (amide, methoxy group) functionalities, several types of sorbents could be considered. Reversed-phase sorbents, such as C18 or C8, would be a logical starting point, retaining the compound based on hydrophobic interactions. Normal-phase sorbents like silica or diol could also be explored, interacting with the more polar parts of the molecule. Additionally, mixed-mode or polymeric sorbents may offer enhanced selectivity and retention.

The development process would involve optimizing the pH of the sample to ensure the compound is in a neutral form for efficient retention on a reversed-phase sorbent. The washing step is critical for removing matrix interferences without causing premature elution of the analyte. Finally, the elution solvent must be strong enough to desorb the compound from the sorbent while being compatible with the subsequent analytical technique.

Table 2: Key Parameters in SPE Method Development for this compound

ParameterOptions and Considerations
Sorbent Type Reversed-phase (C18, C8), Polymeric (e.g., styrene-divinylbenzene), Mixed-mode
Sample pH Adjust to ensure neutrality for reversed-phase SPE
Wash Solvent Aqueous solutions with varying organic modifier content to remove interferences
Elution Solvent Methanol, acetonitrile, or mixtures with modifiers (e.g., formic acid for LC-MS)
Sorbent Mass & Volume Dependent on sample volume and expected analyte concentration

Liquid-liquid extraction (LLE) is a classic sample preparation technique based on the differential partitioning of a compound between two immiscible liquid phases. researchgate.net For the extraction of this compound from aqueous matrices like plasma or water, a water-immiscible organic solvent would be used.

The choice of the organic solvent is crucial for achieving high extraction efficiency. Solvents such as ethyl acetate, dichloromethane (B109758), and methyl tert-butyl ether are common choices for compounds with intermediate polarity. The optimization of an LLE method would involve evaluating different solvents, adjusting the pH of the aqueous phase to suppress the ionization of the amide and enhance its partitioning into the organic phase, and optimizing the solvent-to-sample volume ratio and extraction time. Back-extraction steps can be incorporated to further clean up the sample if necessary.

Table 3: Solvent Selection and Optimization in LLE for this compound

SolventPolarity IndexExpected Extraction EfficiencyConsiderations
Hexane0.1LowSuitable for highly nonpolar compounds
Toluene2.4ModerateGood for aromatic compounds
Diethyl Ether2.8Moderate to HighVolatile, can form peroxides
Dichloromethane3.1HighDense, potential for emulsion formation
Ethyl Acetate4.4HighGood general-purpose solvent, partially water-soluble

This table provides a general guide; actual extraction efficiency will depend on experimental conditions.

In recent years, there has been a significant trend towards the miniaturization of sample preparation techniques, leading to the development of various microextraction methods. frontiersin.orgnih.gov These techniques offer several advantages, including reduced solvent consumption, smaller sample volume requirements, and often, higher enrichment factors.

For the analysis of this compound, several microextraction techniques could be applicable:

Solid-Phase Microextraction (SPME): This technique utilizes a fused-silica fiber coated with a stationary phase to extract analytes from a sample. researchgate.net The fiber can be exposed directly to the sample or to its headspace. For a semi-volatile compound like this compound, both direct immersion and headspace SPME could be investigated. The choice of fiber coating (e.g., polydimethylsiloxane, polyacrylate) would be critical for achieving optimal extraction efficiency.

Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a small volume of an extraction solvent is dispersed into the aqueous sample with the aid of a disperser solvent. researchgate.net This creates a large surface area for rapid extraction of the analyte. After centrifugation, the sedimented phase containing the concentrated analyte is collected for analysis.

Stir-Bar Sorptive Extraction (SBSE): SBSE employs a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS) to extract analytes from a sample. nih.gov It offers a larger sorbent volume compared to SPME, potentially leading to higher recovery and sensitivity.

The development of these microextraction methods would involve the optimization of various parameters such as extraction time, temperature, pH, and salt addition to enhance the extraction efficiency.

Table 4: Comparison of Microextraction Techniques for this compound Analysis

TechniquePrincipleKey AdvantagesKey Parameters for Optimization
SPME Adsorption/absorption onto a coated fiberSolvent-free, simple, automatableFiber coating, extraction time, temperature, pH
DLLME Partitioning into a dispersed micro-volume of solventFast, high enrichment factor, low solvent useExtraction solvent, disperser solvent, volumes, pH
SBSE Sorption onto a coated stir barHigh sorbent volume, high recoveryCoating type, extraction time, temperature, pH, desorption conditions

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-N-butyl-4-methoxybenzamide?

  • Methodological Answer : The compound can be synthesized via amidation reactions. A common approach involves coupling 3-bromo-4-methoxybenzoic acid with n-butylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane or DMF. Catalytic DMAP may enhance reaction efficiency. Alternative routes include activating the carboxylic acid as an acid chloride (using thionyl chloride) before reacting with the amine. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Key Considerations : Monitor reaction progress via TLC. Ensure anhydrous conditions to prevent hydrolysis of intermediates.

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the butyl chain (δ ~0.8–1.6 ppm for CH3_3 and CH2_2 groups), methoxy group (δ ~3.8 ppm), and aromatic protons (δ ~6.8–7.5 ppm). The bromine atom induces deshielding in adjacent protons .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS identifies the molecular ion peak (m/z ~300–305 for C12_{12}H16_{16}BrNO2_2) and fragments like [M-Br]+^+ .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, particularly the planarity of the benzamide moiety and steric effects from the butyl chain .

Q. What are the key physicochemical properties of this compound?

  • Methodological Answer :

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water.
  • Stability : Stable under inert atmospheres but may degrade via hydrolysis under acidic/basic conditions. Store at –20°C in amber vials.
  • Melting Point : Estimated 120–140°C (analogous brominated benzamides) .

Advanced Research Questions

Q. How can computational tools predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Retrosynthetic Analysis : AI platforms (e.g., Pistachio, Reaxys) suggest feasible pathways for Suzuki-Miyaura coupling using the bromine as a leaving group. Predict Pd-catalyzed coupling with aryl boronic acids at 80–100°C in THF/water .
  • DFT Calculations : Optimize transition states for bromine displacement using Gaussian or ORCA software. Analyze electron density maps to identify reactive sites .

Q. What role does the bromine substituent play in modulating biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Bromine increases lipophilicity (logP ~3.5), enhancing membrane permeability. It may act as a hydrogen-bond acceptor in target binding. Compare with chloro/fluoro analogs (e.g., 4-chloro-N-butylbenzamide) to assess halogen effects on potency .
  • Metabolic Stability : Bromine reduces oxidative metabolism in liver microsomes compared to hydrogen or methyl substituents. Validate via LC-MS/MS metabolite profiling .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Methodological Answer :

  • Crystallization Conditions : Use slow evaporation from ethanol/acetone mixtures at 4°C. The flexible butyl chain may hinder crystal packing; introduce co-solvents (e.g., DMSO) to improve lattice formation .
  • Data Collection : Cool crystals to 150 K with liquid N2_2 to minimize thermal motion. Resolve disorder in the butyl chain using SHELXL refinement .

Q. How can spectrofluorometric methods quantify this compound in biological matrices?

  • Methodological Answer :

  • Sample Preparation : Extract from plasma using acetonitrile-protein precipitation. Derivatize with fluorescamine to enhance fluorescence .
  • Detection : Use λex_{ex} = 340 nm and λem_{em} = 450 nm. Calibrate with a standard curve (0.1–10 µM). Validate specificity via HPLC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.